Potency in Ba/F3-hMpl Proliferation: Butyzamide vs. Avatrombopag vs. Eltrombopag
Butyzamide demonstrates an EC50 of 10 nM for proliferation of Ba/F3 cells expressing human Mpl . This places its potency between the more potent avatrombopag (EC50 = 3.3 nM) and the less potent eltrombopag (EC50 = 270 nM or 0.27 μM in a comparable BAF3/hTpoR system) . The 27-fold difference in potency between butyzamide and eltrombopag, and the 3-fold difference with avatrombopag, highlight distinct dose-response profiles that influence in vitro assay design and in vivo dosing.
| Evidence Dimension | Proliferation EC50 in Ba/F3 cells expressing human Mpl |
|---|---|
| Target Compound Data | Butyzamide EC50 = 10 nM |
| Comparator Or Baseline | Avatrombopag EC50 = 3.3 nM; Eltrombopag EC50 = 270 nM (0.27 μM) |
| Quantified Difference | Butyzamide is 27-fold more potent than eltrombopag; 3-fold less potent than avatrombopag |
| Conditions | Ba/F3 cells stably transfected with human Mpl (hMpl); proliferation measured via BrdU or luciferase reporter |
Why This Matters
Selecting the appropriate MPL agonist requires matching the potency window to the experimental sensitivity; butyzamide offers an intermediate potency that may be preferable for studies where avatrombopag is too potent or eltrombopag too weak.
